
Methyl 6-methylbenzofuran-2-carboxylate
Overview
Description
Methyl 6-methylbenzofuran-2-carboxylate is an organic compound with the molecular formula C11H10O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals . This compound is characterized by a benzofuran ring substituted with a methyl group at the 6-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methylbenzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-5-methylbenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The resulting ethyl 6-methylbenzofuran-2-carboxylate is then subjected to esterification to obtain the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-methylbenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential in antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 6-methylbenzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells by affecting the expression of proteins involved in the MNK/eIF4E axis . The exact mechanism may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Methyl 6-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Biological Activity
Methyl 6-methylbenzofuran-2-carboxylate (C₁₁H₁₀O₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is classified as a benzofuran derivative, characterized by a fused benzene and furan ring structure. Its unique molecular configuration allows it to exhibit various biological activities, making it a promising candidate for drug development, especially in oncology and antimicrobial research.
Biological Activities
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, studies have shown its effectiveness against K562 (leukemia) and HeLa (cervical carcinoma) cells. The compound's structure-activity relationship indicates that modifications to the benzofuran core can enhance its cytotoxic properties .
Mechanism of Action
The mechanism underlying the anticancer activity of this compound involves interactions with specific molecular targets that regulate cell proliferation and apoptosis. For instance, some derivatives have been shown to induce apoptosis by modulating the MNK/eIF4E signaling axis, which is crucial for protein synthesis and cell survival.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (μM) | Notes |
---|---|---|
K562 (Leukemia) | 20 | Significant cytotoxicity observed |
HeLa (Cervical) | 30 | Effective at inducing apoptosis |
MOLT-4 (Leukemia) | 25 | Similar cytotoxic effects as K562 |
Normal Endothelial | 85 | Reduced selectivity between cancer and normal cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .
Structure-Activity Relationship
The structure-activity relationship analysis highlights how modifications to the benzofuran core affect biological activity. For example, the introduction of different substituents on the benzofuran ring can significantly alter binding affinity and selectivity towards specific molecular targets, enhancing anticancer efficacy.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl benzofuran-6-carboxylate | Benzofuran derivative | Different position of carboxylate group |
6-Methoxybenzofuran-2-carboxylic acid | Benzofuran derivative | Contains a methoxy group |
4-Hydroxy-3-methylbenzofuran | Hydroxylated benzofuran | Hydroxyl group enhances solubility |
This table illustrates how structural variations influence biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-methylbenzofuran-2-carboxylate, and what methodological considerations ensure high yield?
- Answer: The compound is typically synthesized via esterification of 6-methylbenzofuran-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, Friedel-Crafts acylation of substituted benzofurans with methyl chloroformate may be employed. Key considerations include:
- Catalyst optimization: Use of anhydrous conditions to prevent hydrolysis.
- Temperature control: Reflux in methanol (60–80°C) for 8–12 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Yield improvements (>75%) are achieved by maintaining stoichiometric excess of methanol.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer: Core techniques include:
- NMR spectroscopy: ¹H NMR (δ 3.9–4.1 ppm for methoxy group; δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (ester carbonyl at ~165–170 ppm) .
- Mass spectrometry: High-resolution ESI-MS or EI-MS to confirm molecular weight (C₁₁H₁₀O₃, 190.20 g/mol) .
- X-ray crystallography: For unambiguous structural confirmation, using programs like SHELX for refinement .
Advanced Research Questions
Q. How can conformational analysis of the benzofuran ring system be performed, and what parameters are critical?
- Answer: The Cremer-Pople puckering coordinates (𝑄, θ, φ) quantitatively describe ring non-planarity . For this compound:
- Methodology: Fit atomic coordinates (from X-ray data) to calculate 𝑄 (total puckering amplitude) and θ/φ (puckering phase angles).
- Software tools: ORTEP-3 for visualization and SHELXL for refining displacement parameters .
- Key findings: Substituents (e.g., 6-methyl group) may induce slight ring distortion (𝑄 > 0.1 Å), affecting electronic properties .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Answer: Discrepancies in NMR or MS data often arise from:
- Diastereomer formation: Use chiral HPLC or NOE experiments to distinguish stereoisomers .
- Solvent effects: Compare DMSO-d₆ vs. CDCl₃ shifts for hydrogen-bonding interactions.
- Dynamic processes: Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of ester groups) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound analogs?
- Answer: Systematic SAR requires:
- Substituent variation: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 5 or 7 to modulate reactivity .
- Biological assays: Pair synthetic analogs with enzyme inhibition or cytotoxicity screens (e.g., IC₅₀ determination).
- Computational modeling: DFT calculations (e.g., Gaussian) to correlate electronic properties with activity .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?
- Answer: Common issues include:
- Disordered substituents: Use PART instructions in SHELXL to model split positions .
- Twinning: Apply HKLF5 format in SHELX for twin-law refinement.
- Validation: Check R-factors (R₁ < 5%) and ADP consistency using checkCIF .
Q. Methodological Tables
Table 1: Key Spectral Data for this compound
Technique | Critical Peaks/Parameters | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃), δ 6.75–7.80 (m) | |
¹³C NMR | δ 168.5 (C=O), δ 52.1 (OCH₃) | |
HRMS (ESI+) | m/z 191.0943 [M+H]⁺ (calc. 190.20) |
Table 2: Crystallographic Refinement Parameters (Example)
Parameter | Value | Software |
---|---|---|
R₁ (all data) | 3.2% | SHELXL |
Flack x parameter | 0.01(2) | ORTEP-3 |
CCDC Deposition | 2252151 |
Properties
IUPAC Name |
methyl 6-methyl-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKMCBYWDLAIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546103 | |
Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82788-37-2 | |
Record name | Methyl 6-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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